Thiolane-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

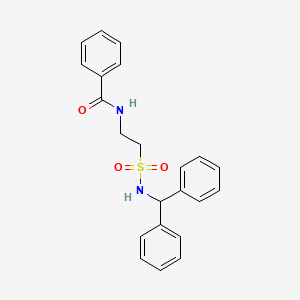

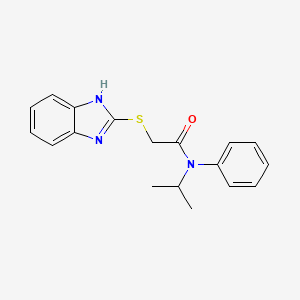

Thiolane-2-carbohydrazide, also known as 2-Thiophenecarboxylic acid hydrazide, is a chemical compound with the formula C5H6N2OS . It is a small molecule amide tautomer .

Synthesis Analysis

This compound has been synthesized with an acceptable yield under microwave radiation (MW) conditions . The synthesis involves the use of hydrazides/hydrazide-derivatives of –C(O)–NH–N as general framework and active intermediate compounds .Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray single crystal diffraction technique . The endo-isomer amide structure of this compound was proved by XRD and is considered to be the kinetically favored isomer .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 146.21 .Scientific Research Applications

Glycoconjugation : Thiol-ene coupling (TEC) is a method used for assembling crosslinked networks and polymer functionalization. It's been applied in carbohydrate chemistry, particularly in glycoconjugation, due to its efficiency and the use of environmentally friendly catalysts like visible light. This includes carbohydrate modification, oligosaccharide synthesis, and peptide glycosylation (Dondoni & Marra, 2012).

Dendrimer Synthesis : The synthesis of new carbosilane−thioether dendrimers has been achieved using thiol−ene chemistry. These dendrimers are prepared in a divergent manner, starting with tetravinylsilane as a core. They find applications in nanotechnology and materials science (Rissing & Son, 2009).

Carbohydrate Arrays : Thiol-ene chemistry has been used for immobilizing thiolated carbohydrates onto acrylate-functional glass slides. This method is cost-effective and compatible with microarray scanners, making it useful in creating arrays for studying protein-carbohydrate interactions (Biggs, Edmondson & Gibson, 2015).

Sensing Applications : Thiol chemistry has been applied to modify gold nanoparticles for visual detection of glucose in urine. This showcases the potential of thiol-ene chemistry in developing simple, visual assays for health diagnostics (Radhakumary & Sreenivasan, 2011).

Polymer and Material Synthesis : Thiol-click chemistry is a versatile tool for synthesizing and modifying polymers and materials. It reacts under benign conditions with various chemical species, extending its utility across chemical, biological, physical, materials, and engineering fields (Hoyle, Lowe & Bowman, 2010).

Biomolecular Interaction Studies : Surface modification methodologies, such as photogenerated lectin sensors, have been developed using thiol-ene chemistry. These methods are efficient, scalable, and suitable for high-throughput analysis of biomolecular interactions (Norberg et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Thiolane-2-carbohydrazide is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . .

Mode of Action

It’s known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways due to their diverse pharmacological properties . .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties . The specific effects of this compound at the molecular and cellular level are areas of ongoing research.

properties

IUPAC Name |

thiolane-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHDBCCCNTZLHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2844961.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2844962.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2844973.png)

![3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2844979.png)

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/no-structure.png)

![4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2844981.png)

amino}propanoic acid hydrochloride](/img/structure/B2844983.png)